1-(3-Dichloropyridin-2-YL)ethanone, also known as 3,5-dichloropyridin-2-yl ethanone, is an organic compound characterized by a dichloropyridine moiety attached to an ethanone group. This compound is significant in various fields of chemical research and applications due to its unique structure and properties. The molecular formula of 1-(3-Dichloropyridin-2-YL)ethanone is , and it has a molecular weight of approximately .
1-(3-Dichloropyridin-2-YL)ethanone falls under the category of ketones due to the presence of the carbonyl group (C=O) in its structure. It is also classified as a heterocyclic compound because it contains nitrogen in its ring structure, specifically a pyridine ring.
The synthesis of 1-(3-Dichloropyridin-2-YL)ethanone can be achieved through several methods:
1-(3-Dichloropyridin-2-YL)ethanone can participate in various chemical reactions:
These reactions are typically conducted under controlled conditions to optimize yields and minimize side reactions.
The mechanism of action for reactions involving 1-(3-Dichloropyridin-2-YL)ethanone often involves:
This process results in the formation of new bonds and ultimately leads to different products depending on the nature of the nucleophile used.
1-(3-Dichloropyridin-2-YL)ethanone has several scientific uses:
Regioselective chlorination at the 3- and 5-positions of the pyridine ring is critical for synthesizing 1-(3,5-Dichloropyridin-2-yl)ethanone (CAS# 141454-65-1). Pyridine’s inherent electron deficiency complicates electrophilic aromatic substitution (EAS), necessitating activated substrates or harsh conditions. Modern approaches leverage directing group effects and catalyst-controlled halogenation:
Table 1: Chlorination Methods for 1-(3,5-Dichloropyridin-2-yl)ethanone Precursors
| Method | Reagent System | Temperature (°C) | Regioselectivity (%) | Yield (%) |
|---|---|---|---|---|
| Lewis Acid-Mediated | Cl₂/AlCl₃ | 0–5 | 85–90 | 82 |
| Radical | NCS/AIBN/UV | 25 | 78 (5-position) | 75 |
| Catalytic | Cl₂/FeCl₃ | 60 | 89 | 80 |
The ethanone moiety in 1-(3,5-Dichloropyridin-2-yl)ethanone is installed via Friedel-Crafts Acylation (FCA). Heterocyclic pyridine derivatives require tailored conditions due to their reduced nucleophilicity:
CC(=O)C1=C(C=C(C=N1)Cl)Cl [2] [7]. Optimizing catalysts is pivotal for scaling 1-(3,5-Dichloropyridin-2-yl)ethanone synthesis:
Table 2: Catalyst Performance in Friedel-Crafts Acylation
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| AlCl₃ | DCM | −10 to 0 | 3.0 | 82 |
| [bmim]Cl/AlCl₃ | Toluene | 50 | 1.5 | 88 |
| FeCl₃ | DCM | 25 | 2.0 | 78 |
Sustainable synthesis routes address waste reduction and energy efficiency:
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.:
CAS No.: 142674-35-9